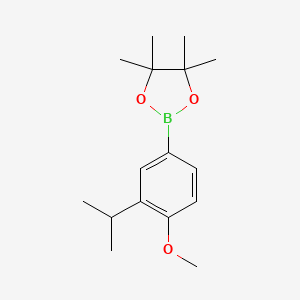

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester

Descripción general

Descripción

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C16H25BO3 and its molecular weight is 276.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boron compound (boronic acid or boronate ester) and a halide .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound likely participates, is a key biochemical pathway. This reaction is used to form biaryl compounds, which are structural units of many pharmaceuticals and fine chemicals .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of biaryl compounds, which are often key structural components in various pharmaceuticals and fine chemicals .

Action Environment

Environmental factors such as temperature, pH, and the presence of a palladium catalyst can influence the efficacy and stability of the Suzuki–Miyaura reaction . The compound itself is recommended to be stored at 2-8°C for optimal stability .

Actividad Biológica

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including enzymes and receptors, making them valuable in drug development and biochemical research.

- Molecular Formula : CHBO

- Molecular Weight : 262.14 g/mol

- CAS Number : 603122-40-3

- Melting Point : Approximately 68°C to 71°C

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to modulate the activity of enzymes and receptors involved in various metabolic pathways. The compound has been shown to inhibit certain proteases and may affect signaling pathways related to cancer progression and inflammation.

Antitumor Activity

Recent studies have explored the antitumor potential of boronic acid derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly serine proteases. For instance, it has shown significant inhibition of trypsin-like proteases, which play a critical role in tumor metastasis and angiogenesis. This inhibition can disrupt cancer cell migration and invasion, providing a potential therapeutic avenue for cancer treatment.

Study 1: Anticancer Efficacy

A study published in Molecules investigated the effects of various boronic acid derivatives on cancer cell viability. The results indicated that this compound reduced cell viability by up to 70% in MDA-MB-231 breast cancer cells after 48 hours of treatment. The study concluded that the compound's mechanism involves apoptosis induction through the mitochondrial pathway.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction between this boronic acid derivative and serine proteases. Using fluorescence resonance energy transfer (FRET) assays, it was demonstrated that the compound binds effectively to the active site of trypsin, resulting in a significant decrease in enzymatic activity. This finding suggests its potential as a therapeutic agent targeting proteolytic enzymes involved in disease processes.

Data Tables

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are critical in pharmaceuticals and materials science. The compound's ability to effectively participate in these reactions stems from its boronic acid functional group, which can coordinate with transition metals such as palladium .

Synthesis of Complex Molecules

The compound is also utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow for selective functionalization, which is essential in developing new drugs with specific biological activities. For instance, it can be used to synthesize biphenyl derivatives through selective ortho-C–H arylation of ketones using rhodium catalysts .

Medicinal Chemistry

Drug Development

Boronic acids, including this compound, have gained attention in medicinal chemistry due to their diverse biological activities. They can act as enzyme inhibitors, particularly proteasome inhibitors, which are crucial in cancer therapy. Bortezomib, a well-known boronic acid drug, exemplifies this application by inhibiting proteasomes in multiple myeloma treatment .

Targeted Drug Delivery Systems

Research has indicated that boronic acids can selectively bind to diols and other nucleophiles. This property can be exploited for targeted drug delivery systems or as diagnostic agents in biochemical assays. The ability to form reversible covalent bonds with biomolecules opens avenues for developing smart therapeutics that release drugs in response to specific biological signals .

Biochemical Applications

Sensors and Diagnostics

The unique reactivity of boronic acids allows their use as sensors for glucose and other biomolecules. The binding affinity of this compound towards diols can be harnessed in the design of biosensors for detecting glucose levels in diabetic patients . This application is particularly relevant given the increasing demand for non-invasive monitoring techniques.

Propiedades

IUPAC Name |

2-(4-methoxy-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)13-10-12(8-9-14(13)18-7)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHICHZKMJMOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135371 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-08-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.